molecular formula C8H9FINO2S B13273979 N-Ethyl-3-fluoro-2-iodobenzene-1-sulfonamide

N-Ethyl-3-fluoro-2-iodobenzene-1-sulfonamide

Cat. No.: B13273979
M. Wt: 329.13 g/mol
InChI Key: APBNHWGSJKZKAD-UHFFFAOYSA-N
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Description

N-Ethyl-3-fluoro-2-iodobenzene-1-sulfonamide is an organosulfur compound with the molecular formula C8H9FINO2S It is characterized by the presence of an ethyl group, a fluorine atom, an iodine atom, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-fluoro-2-iodobenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Reduction: Conversion of the nitro group to an amine group.

    Sulfonation: Introduction of the sulfonamide group.

    Halogenation: Introduction of the fluorine and iodine atoms.

    Alkylation: Introduction of the ethyl group.

Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-fluoro-2-iodobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Catalysts such as palladium or copper are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

N-Ethyl-3-fluoro-2-iodobenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for drug synthesis.

    Industry: Utilized in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N-Ethyl-3-fluoro-2-iodobenzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-2-iodobenzene: Lacks the sulfonamide and ethyl groups.

    1,3-Dibromo-5-fluoro-2-iodobenzene: Contains additional bromine atoms.

    2-Iodobenzene-1-sulfonamide: Lacks the ethyl and fluorine groups.

Uniqueness

N-Ethyl-3-fluoro-2-iodobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C8H9FINO2S

Molecular Weight

329.13 g/mol

IUPAC Name

N-ethyl-3-fluoro-2-iodobenzenesulfonamide

InChI

InChI=1S/C8H9FINO2S/c1-2-11-14(12,13)7-5-3-4-6(9)8(7)10/h3-5,11H,2H2,1H3

InChI Key

APBNHWGSJKZKAD-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC(=C1I)F

Origin of Product

United States

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